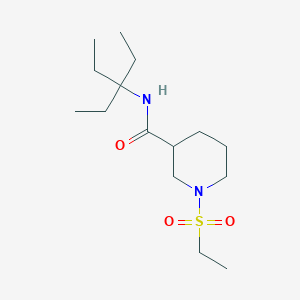
N-(1,1-diethylpropyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step chemical reactions starting from basic piperidine structures, modified through reactions with sulfonyl chlorides or carboxylates to introduce specific functional groups. For instance, Khalid et al. (2014) described a synthesis route for N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazides, which involves the reaction of ethyl piperidine-4-carboxylate with various sulfonyl chlorides (Khalid, Rehman, & Abbasi, 2014).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including N-(1,1-diethylpropyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide, is characterized by nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide detailed information on the compound's molecular framework and functional groups, essential for understanding their chemical behavior and biological activity.
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including alkylation, acylation, and sulfonation, to yield compounds with potential biological activities. The reactivity of the piperidine nitrogen and the influence of substituents on the piperidine ring are crucial for the chemical properties and biological activities of these compounds. For example, the introduction of a sulfonyl group can significantly alter the compound's enzyme inhibition potency and selectivity (Sugimoto et al., 1990).
Physical Properties Analysis
The physical properties of N-(1,1-diethylpropyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide, such as solubility, melting point, and stability, are influenced by its molecular structure. The presence of sulfonyl and carboxamide groups can affect the compound's polarity, solubility in organic solvents or water, and its thermal stability. These properties are critical for the compound's application in biological studies and potential therapeutic use.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity or basicity, and the ability to form hydrogen bonds, are determined by the functional groups present in the compound. Piperidine derivatives' chemical behavior in biological systems, such as enzyme inhibition or receptor binding, is significantly influenced by these chemical properties. For instance, the interaction with biological targets like acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) enzymes depends on the ability of these compounds to fit into the enzyme's active site and form stable interactions (Khalid, Rehman, & Abbasi, 2014).
科学的研究の応用
Anti-acetylcholinesterase Activity
A study by Sugimoto et al. (1990) synthesized a series of piperidine derivatives evaluated for anti-acetylcholinesterase (AChE) activity, which could be instrumental in developing antidementia agents. One of the synthesized compounds showed significant activity and was identified for advanced development as an antidementia agent (Sugimoto et al., 1990).
Antibacterial Agents
Research by Ajani et al. (2013) focused on synthesizing new N,N-diethylamide bearing sulfonamides with potent antibacterial properties. Their findings highlight the potential of these compounds as effective antibacterial agents, particularly against Escherichia coli and Staphylococcus aureus (Ajani et al., 2013).
Enzyme Inhibition for Alzheimer’s Disease
A series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized and evaluated for their AChE and butyrylcholinesterase (BChE) enzyme inhibition activities, indicating their potential in treating Alzheimer’s disease (Khalid et al., 2014).
Drug Discovery and Development
Further studies explored the use of piperidine and sulfonamide derivatives in various therapeutic areas, including the development of novel drug candidates for Alzheimer’s disease and selective class III agents for cardiac electrophysiological activity. These compounds exhibit promising pharmacological properties, contributing to the broader fields of medicinal and pharmaceutical chemistry (Rehman et al., 2018); (Morgan et al., 1990).
特性
IUPAC Name |
N-(3-ethylpentan-3-yl)-1-ethylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O3S/c1-5-15(6-2,7-3)16-14(18)13-10-9-11-17(12-13)21(19,20)8-4/h13H,5-12H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTMHQCLHVTKML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)NC(=O)C1CCCN(C1)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5504848.png)
![5-cyclobutyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5504854.png)
![10-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-10H-phenothiazine](/img/structure/B5504858.png)
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5504861.png)
![N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)cyclopentanecarboxamide](/img/structure/B5504864.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5504877.png)

![N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5504892.png)

![4-(4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5504908.png)
![2-(3-methoxypropyl)-8-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5504920.png)
![N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5504935.png)
![3-(4-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5504948.png)